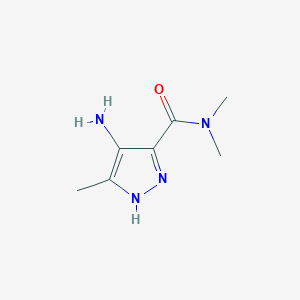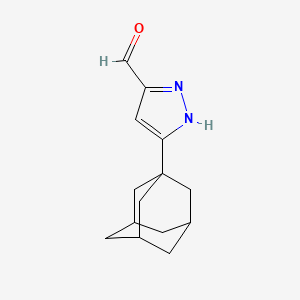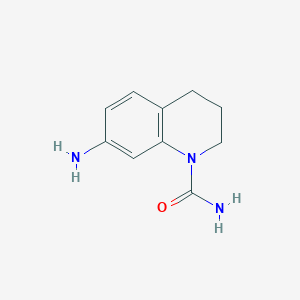![molecular formula C17H16O2 B1527510 6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde CAS No. 883523-41-9](/img/structure/B1527510.png)
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde (6-CMB) is a compound that has been studied for its potential applications in scientific research and development. It is an aldehyde that is composed of a six-membered cyclopropylmethoxy ring attached to a biphenyl group, which is in turn attached to a carbaldehyde group. 6-CMB has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde has been studied as a potential agent for treating a variety of diseases and conditions. It has been studied as an anti-inflammatory agent, an antifungal agent, an antiviral agent, an antineoplastic agent, and an anticoagulant. It has also been studied as a potential agent for treating neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mechanism of Action
The exact mechanism of action of 6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde is not yet fully understood. However, it is believed that this compound has the potential to interact with a variety of cellular targets, including enzymes, receptors, and transporters. It is believed that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators. It is also believed that this compound may act as a modulator of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of animal models. In mice, this compound has been shown to reduce inflammation and to have antifungal, antiviral, and antineoplastic effects. In rats, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, this compound has been shown to reduce the levels of cholesterol and triglycerides, and to increase the levels of high-density lipoprotein (HDL) cholesterol.
Advantages and Limitations for Lab Experiments
The use of 6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde in laboratory experiments has several advantages. First, this compound is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Second, this compound is relatively easy to synthesize, which makes it a suitable compound for laboratory experiments. Third, this compound has a wide range of potential applications, which makes it a useful compound for laboratory experiments.
However, the use of this compound in laboratory experiments also has several limitations. First, this compound is a highly reactive compound, which can make it difficult to handle and store. Second, this compound has a short half-life, which can make it difficult to study its long-term effects. Third, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to study its effects in detail.
Future Directions
There are several potential future directions for the study of 6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde. First, further research is needed to better understand the exact mechanism of action of this compound and its effects on various cellular targets. Second, further research is needed to understand the long-term effects of this compound on various diseases and conditions. Third, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound. Fourth, further research is needed to explore the potential applications of this compound in various fields, such as medicine, agriculture, and biotechnology. Fifth, further research is needed to develop new formulations of this compound that are more stable and easier to handle. Finally, further research is needed to explore the potential for this compound to be used as a therapeutic agent for treating a variety of diseases and conditions.
properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-11-14-8-9-17(19-12-13-6-7-13)16(10-14)15-4-2-1-3-5-15/h1-5,8-11,13H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLRINOGYAYMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



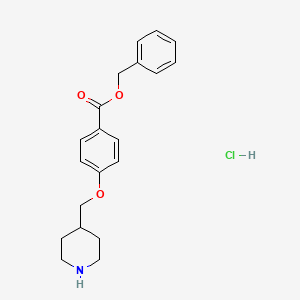

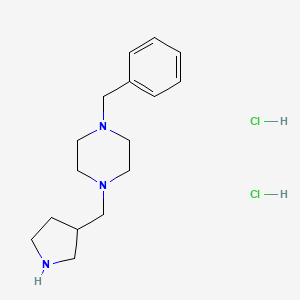
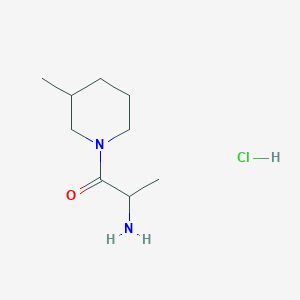


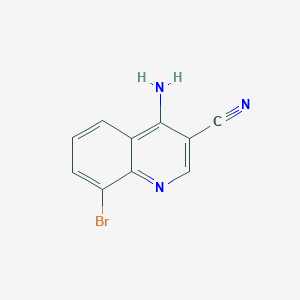
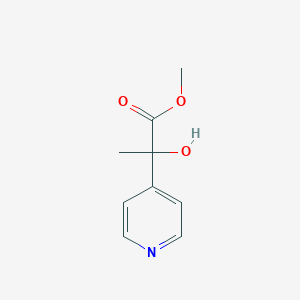
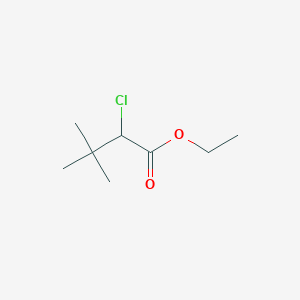
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)
